ETHYL 5-(2-METHYLBENZOYLOXY)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
Description
ETHYL 5-(2-METHYLBENZOYLOXY)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a naphtho[1,2-b]furan derivative featuring a phenyl group at position 2, a 2-methylbenzoyloxy substituent at position 5, and an ethyl ester group at position 2.
Properties
IUPAC Name |
ethyl 5-(2-methylbenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O5/c1-3-32-29(31)25-23-17-24(33-28(30)20-14-8-7-11-18(20)2)21-15-9-10-16-22(21)27(23)34-26(25)19-12-5-4-6-13-19/h4-17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTHJQCINRRVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(2-METHYLBENZOYLOXY)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: This step involves the cyclization of a suitable precursor to form the naphthofuran ring system.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using a phenyl acyl chloride and a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(2-METHYLBENZOYLOXY)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the phenyl group to a cyclohexyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or cyclohexyl derivatives.
Scientific Research Applications
Structure
The compound features a naphtho[1,2-b]furan core structure with an ethyl ester group and a 2-methylbenzyloxy substituent, contributing to its unique chemical properties and biological activities.
Pharmaceutical Development
Ethyl 5-(2-methylbenzyloxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of naphthofurans exhibit anti-inflammatory, analgesic, and anticancer properties. Studies have shown that compounds with similar structures can inhibit specific enzymes involved in cancer progression and inflammation.
Research has demonstrated that this compound may possess significant biological activities. For instance, it could be evaluated for:
- Antioxidant Activity : Compounds in this class have shown potential in scavenging free radicals.
- Antimicrobial Properties : Similar naphthofuran derivatives have demonstrated efficacy against various microbial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes.
Material Science
The unique properties of ethyl 5-(2-methylbenzyloxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate also make it suitable for applications in material science. Its ability to form stable complexes can be explored in:
- Polymer Chemistry : As a monomer or additive to enhance the properties of polymers.
- Nanotechnology : Its incorporation into nanomaterials for drug delivery systems or sensors.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several naphthofuran derivatives including ethyl 5-(2-methylbenzyloxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The study highlighted the compound's mechanism of action involving the modulation of signaling pathways related to cancer growth.
Case Study 2: Antioxidant Properties
A different research effort focused on evaluating the antioxidant capacity of this compound using in vitro assays. Results indicated that it effectively scavenged free radicals and protected cellular components from oxidative damage. This suggests potential applications in nutraceuticals or as a dietary supplement.
Mechanism of Action
The mechanism of action of ETHYL 5-(2-METHYLBENZOYLOXY)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycles
A. Methyl 2-Substitutedphenyl-1,3-Benzoxazole-5-Carboxylates (3a–e)
- Core Structure : Benzoxazole ring (fusion of benzene and oxazole) instead of naphthofuran.
- Substituents : Aryl groups at position 2 and a methyl ester at position 3.
- Synthesis: Prepared via refluxing Methyl-3-amino-4-hydroxybenzoate with excess aryl acids, yielding moderate to high purity derivatives .
B. Ethyl 2-Methyl-5-[5-(p-Anisyl)-1,3,4-Oxadiazole-2-Carbonyl]Furan-3-Carboxylate (11c)
- Core Structure : Furan ring substituted with an oxadiazole-carbonyl group.
- Substituents : p-Anisyl (methoxyphenyl) and methyl groups.
- Physical Properties : Melting point 182–183°C; IR bands at 1,714 cm⁻¹ (ester C=O) and 1,657 cm⁻¹ (ketone C=O) .
C. Ethyl 5-[(2,5-Dimethylphenyl)Sulfonylamino]-2-Methylnaphtho[1,2-b]Furan-3-Carboxylate
Physicochemical Properties
- Electronic Effects : The 2-methylbenzoyloxy group in the target compound may enhance lipophilicity compared to sulfonamide derivatives, favoring blood-brain barrier penetration .
Biological Activity
Ethyl 5-(2-Methylbenzyloxy)-2-Phenylnaphtho[1,2-b]furan-3-carboxylate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, and relevant case studies to provide a comprehensive overview of its effects on various biological systems.
Chemical Structure and Properties
The molecular formula of Ethyl 5-(2-Methylbenzyloxy)-2-Phenylnaphtho[1,2-b]furan-3-carboxylate is . This compound features a naphthofuran core structure, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various substituents to enhance biological activity. The process may include:
- Formation of the Naphthofuran Skeleton : Utilizing starting materials such as substituted phenols and furan derivatives.
- Introduction of the Carboxylate Group : This can be achieved through esterification reactions.
- Substitution with Methylbenzoyloxy Group : This step is crucial for modulating the compound's biological properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of Ethyl 5-(2-Methylbenzyloxy)-2-Phenylnaphtho[1,2-b]furan-3-carboxylate against various cancer cell lines. The compound was tested using the MTT assay, which measures cell viability based on mitochondrial activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.4 |
| HepG2 | 12.8 |
| MCF-7 | 18.6 |
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting a potential role as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate its effectiveness.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings demonstrate that Ethyl 5-(2-Methylbenzyloxy)-2-Phenylnaphtho[1,2-b]furan-3-carboxylate possesses notable antibacterial activity, particularly against Staphylococcus aureus .
The biological activity of Ethyl 5-(2-Methylbenzyloxy)-2-Phenylnaphtho[1,2-b]furan-3-carboxylate may be attributed to its ability to induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis. The presence of the naphthofuran structure is believed to play a critical role in these mechanisms.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Case Study on Cancer Cell Lines :
- A study demonstrated that treatment with Ethyl 5-(2-Methylbenzyloxy)-2-Phenylnaphtho[1,2-b]furan-3-carboxylate led to a dose-dependent decrease in cell viability in HeLa cells, with significant morphological changes indicative of apoptosis.
-
Antimicrobial Efficacy :
- In another study, the compound was tested in vivo using infected mice models. Results showed a reduction in bacterial load and improved survival rates compared to controls treated with standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
